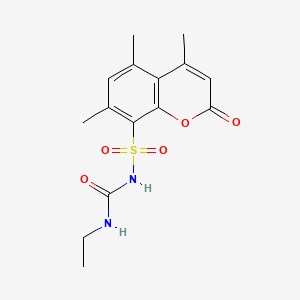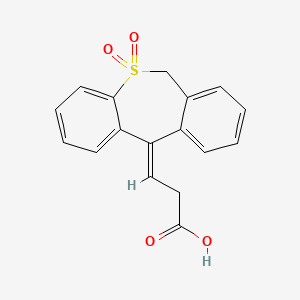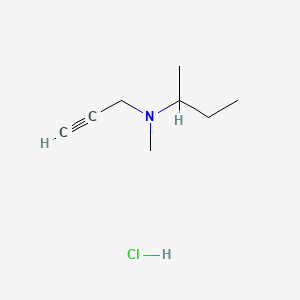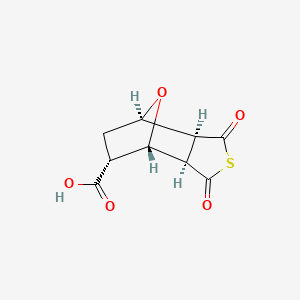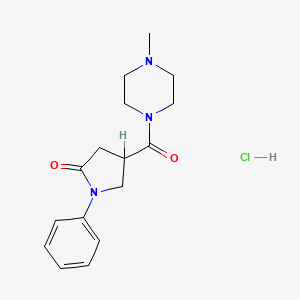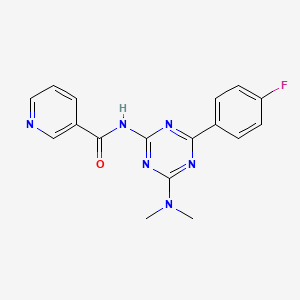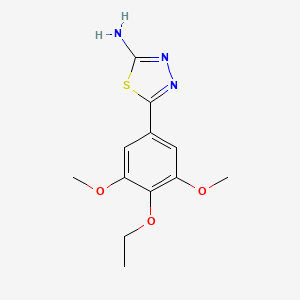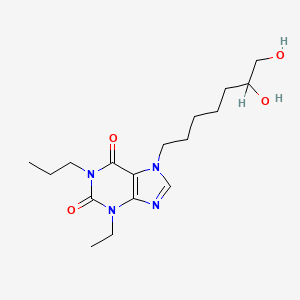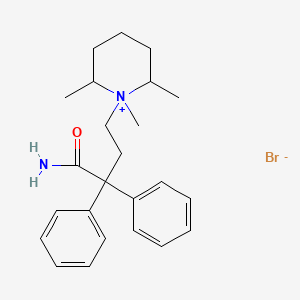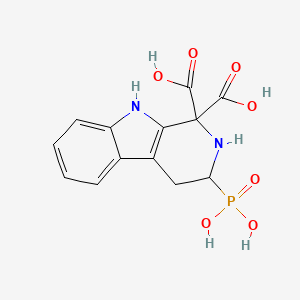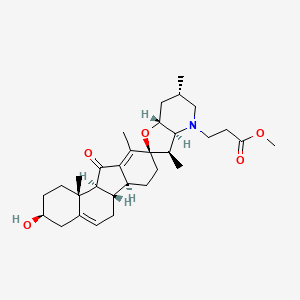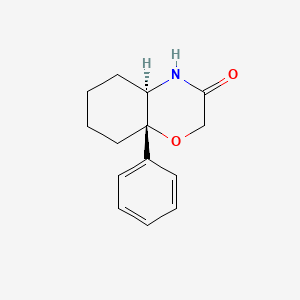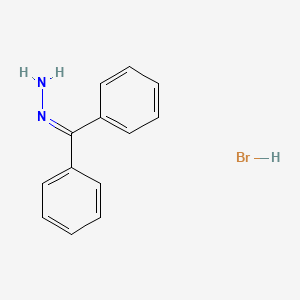
Methanone, diphenyl-, hydrazone, monohydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, diphenyl-, hydrazone, monohydrobromide, also known as benzophenone hydrazone monohydrobromide, is an organic compound with the molecular formula C13H12N2·HBr. It is a derivative of benzophenone hydrazone, which is commonly used in organic synthesis and various industrial applications. This compound is known for its unique chemical properties and reactivity, making it a valuable intermediate in the synthesis of various organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methanone, diphenyl-, hydrazone, monohydrobromide can be synthesized through the reaction of benzophenone with hydrazine hydrate in the presence of hydrobromic acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for several hours. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{COC}_6\text{H}_5 + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} + \text{HBr} \rightarrow \text{C}_6\text{H}_5\text{C}(=\text{N}\text{NH}_2)\text{C}_6\text{H}_5 \cdot \text{HBr} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar conditions as described above. The process is optimized for higher yields and purity, often involving the use of continuous reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, diphenyl-, hydrazone, monohydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzophenone.
Reduction: It can be reduced to form diphenylmethane.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Benzophenone.
Reduction: Diphenylmethane.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methanone, diphenyl-, hydrazone, monohydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of methanone, diphenyl-, hydrazone, monohydrobromide involves its ability to form stable complexes with various substrates. The hydrazone group can act as a nucleophile, attacking electrophilic centers in target molecules. This reactivity is exploited in various synthetic and biological applications, where the compound can modify or inhibit specific molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzophenone hydrazone: The parent compound without the hydrobromide group.
Diphenylmethane: A reduction product of benzophenone hydrazone.
Benzophenone oxime: A related compound with an oxime group instead of a hydrazone group.
Uniqueness
Methanone, diphenyl-, hydrazone, monohydrobromide is unique due to its hydrobromide group, which enhances its solubility and reactivity in certain reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
Eigenschaften
CAS-Nummer |
160282-36-0 |
|---|---|
Molekularformel |
C13H13BrN2 |
Molekulargewicht |
277.16 g/mol |
IUPAC-Name |
benzhydrylidenehydrazine;hydrobromide |
InChI |
InChI=1S/C13H12N2.BrH/c14-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,14H2;1H |
InChI-Schlüssel |
HRYMIDFMJHUPNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NN)C2=CC=CC=C2.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


